
1-Bromo-2-methylpropane-d7
Vue d'ensemble
Description
1-Bromo-2-methylpropane, also known as isobutyl bromide, is a compound with the molecular formula C4H9Br and a molecular weight of 137.02 . It’s considered a questionable carcinogen with experimental neoplastigenic data. It’s moderately toxic by the intraperitoneal route and is a dangerous fire hazard when exposed to heat or flame .
Synthesis Analysis
1-Bromo-2-methylpropane can be synthesized in a reaction with 1-ethylimidazole in a 140 °C oil bath to yield 97% 1-ethyl-1,3-isobutylimidazolium bromide .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methylpropane can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Bromo-2-methylpropane has been used in various chemical reactions. For instance, it has been used in a reaction with 1-ethylimidazole in a 140 °C oil bath to yield 97% 1-ethyl-1,3-isobutylimidazolium bromide .Physical And Chemical Properties Analysis
1-Bromo-2-methylpropane is a liquid at 20°C with a density of 1.26 g/mL . It has a boiling point of 92°C and a melting point of -117°C . It is slightly soluble in water with a solubility of 0.51 g/L .Applications De Recherche Scientifique
Radiosynthesis for PET Tracers
Radiosynthesis of compounds like 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol has been explored for developing positron emission tomography (PET) tracers. These compounds serve as reagents in further radiosynthesis reactions, demonstrating their utility in creating biologically active compounds for imaging and diagnostic purposes (Rotteveel et al., 2017).
Chemical Synthesis and Reactions
The synthesis and study of novel compounds, such as Schiff-base zinc(II) complexes derived from reactions involving bromo- and alkoxy-substituted molecules, reveal the importance of such chemical entities in understanding molecular interactions, structural characterization, and exploring their antibacterial activities (Guo, 2011). These studies underscore the role of brominated compounds in synthesizing materials with potential applications in medicinal chemistry.
Material Science and Polymer Chemistry
The chemical modification of polymers through processes such as bromination and further functionalization demonstrates diversified applications, including the synthesis of water-soluble brush polymers and polyelectrolytes. These materials find applications in stabilizing heterophase polymerization and examining their ionic conducting properties, showcasing the utility of brominated compounds in developing new polymeric materials with specific properties (Yuan et al., 2011).
Biochemical and Toxicological Studies
The toxicological and biochemical effects of compounds like 1-bromopropane have been extensively studied, providing insights into their impact on human health and safety. For example, research on 1-bromopropane's neurotoxicity offers valuable data on occupational exposure risks and health outcomes, emphasizing the need for understanding the biological effects of such chemicals (Ichihara et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2-methylpropane-d7 is the carbon atom in organic compounds. This compound, being a halogenated alkane, is often used in various synthetic preparations .
Mode of Action
1-Bromo-2-methylpropane-d7, a tertiary halogenoalkane, reacts via an SN1 mechanism . In this mechanism, the reaction rate depends only on the alkyl halide concentration and is independent of the water concentration . This is because the rate-limiting step involves the ionization of the alkyl halide to form a carbocation, which is then attacked by a nucleophile .
Biochemical Pathways
As a halogenated alkane, it is known to participate in nucleophilic substitution reactions, which are fundamental to many biochemical processes .
Pharmacokinetics
As a small, non-polar molecule, it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 1-Bromo-2-methylpropane-d7 is the formation of new organic compounds through nucleophilic substitution reactions . The exact molecular and cellular effects would depend on the specific reaction conditions and the other compounds involved.
Action Environment
The efficacy and stability of 1-Bromo-2-methylpropane-d7 can be influenced by various environmental factors. For instance, the reaction rate of the SN1 mechanism can be affected by the solvent used. Polar protic solvents, which can stabilize the transition state and carbocation intermediate, tend to speed up the rate of SN1 reactions . Additionally, temperature can also influence the reaction rate and product distribution .
Safety and Hazards
1-Bromo-2-methylpropane is highly flammable and causes skin and eye irritation. It may also cause respiratory irritation. It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. It should be kept away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-UAVYNJCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266816 | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylpropane-d7 | |
CAS RN |
344299-41-8 | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344299-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




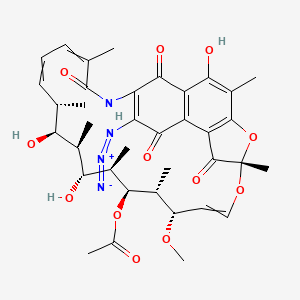

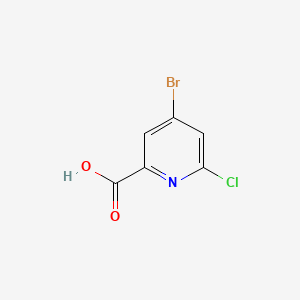


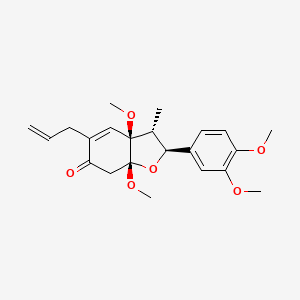
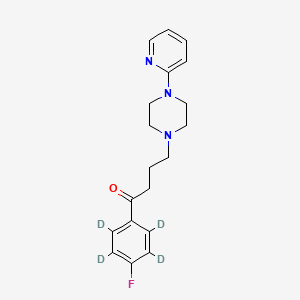
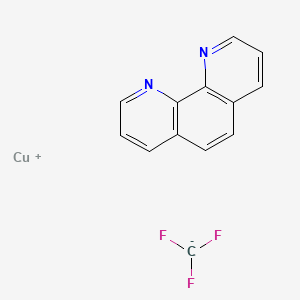
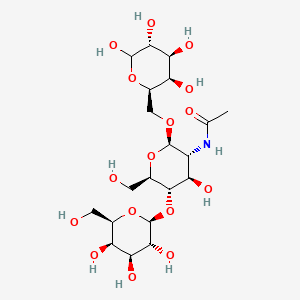

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
